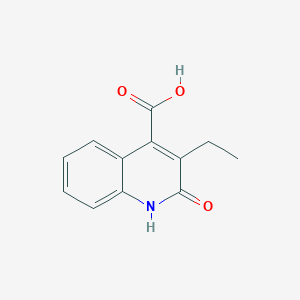

4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

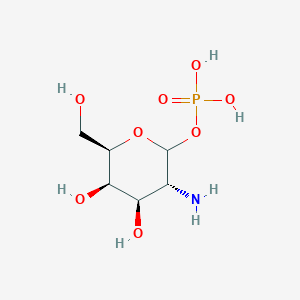

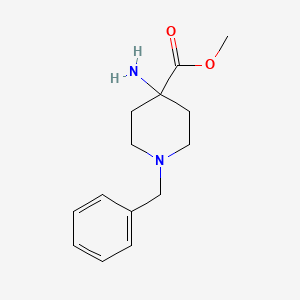

The compound "4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antiallergy, antimicrobial, and potential applications in liquid crystal displays. The structural modifications of quinoline derivatives have led to the development of various compounds with enhanced potency and specific pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent antiallergy agent, was synthesized by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another approach involved the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Additionally, a domino process using arylmethyl azides as precursors has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters . A one-step synthesis from o-nitrobenzaldehydes has also been reported . These methods highlight the versatility and adaptability of synthetic routes for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For example, the introduction of ethoxy and methoxy groups at the 7 and 8 positions of the quinoline ring has been shown to enhance oral antiallergy activity . The molecular structure is crucial in determining the biological activity and pharmacokinetic properties of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their biological activity. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring is favorable for activity, and esters of this acid are preferred for oral absorption . The cyclization reactions are a common theme in the synthesis of these compounds, as seen in the formation of fluorescent dyes for liquid crystal displays and the oxidative cyclization to produce benzo[h]thiazetoquinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their pharmacological application. For instance, the introduction of alkoxy groups has been shown to improve the serum levels and urinary recovery rates in rats, indicating better pharmacokinetic properties . The esterification of the carboxylic acid group also affects the oral bioavailability of these compounds .

科学的研究の応用

1. Chemical Synthesis and Reactions

- The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, prominent in various drug compounds, has been synthesized from ethyl 2-(2-fluorobenzoyl)acetate, offering a high yield and efficient synthesis method (Bunce, Lee, & Grant, 2011).

- Novel methods for synthesizing 4-oxo-3-quinolinecarboxylic acid derivatives have been developed, involving C-acylation of beta-keto ester anions with N-hydroxysuccinimide esters of anthranilic acids (Mitsos, Zografos, & Igglessi-Markopoulou, 2000).

2. Photovoltaic and Electrical Applications

- Quinoline derivatives, specifically Ph-HPQ and Ch-HPQ films, have shown potential in photodiode fabrication due to their photovoltaic properties, underlining their significance in organic-inorganic electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

3. Potential Applications in Liquid Crystal Displays

- Fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and show promise for use in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

作用機序

Target of Action

Quinoline compounds have been known to interact with various biological targets, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been reported to have versatile applications in synthetic organic chemistry . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the functional groups present in the compound.

Biochemical Pathways

Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . The affected pathways and their downstream effects would depend on the specific biological target that the compound interacts with.

Result of Action

Quinoline derivatives have been reported to have potential biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its biological target.

Safety and Hazards

特性

IUPAC Name |

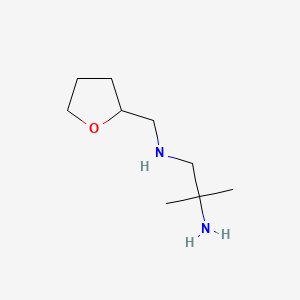

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDABDYFOWPWVIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389703 |

Source

|

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64880-80-4 |

Source

|

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)